N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-3-[4-(trifluoromethyl)phenyl]propanamide is a chemical compound with the molecular formula and a molecular weight of approximately 349.35 g/mol. This compound is recognized for its potential applications in various scientific research areas, particularly in medicinal chemistry due to its structural features that may influence biological activity. The compound is characterized by a benzofuran moiety, which is known for its diverse pharmacological properties, and a trifluoromethyl group that can enhance metabolic stability and lipophilicity.
This compound is cataloged in chemical databases such as PubChem, where it is identified by the InChI Key CANVUIPNVODFQS-UHFFFAOYSA-N. It falls under the category of amides and is classified based on its functional groups, including a propanamide backbone and an aromatic system featuring a trifluoromethyl substituent. Such classifications are crucial for understanding the compound's reactivity and potential applications.
The synthesis of N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-3-[4-(trifluoromethyl)phenyl]propanamide typically involves multi-step organic reactions. While specific synthetic routes for this exact compound are not widely documented in the literature, compounds with similar structures are often synthesized through methods such as:
Technical details about the specific reagents and conditions (like temperature, solvents, and catalysts) would be essential for replicating the synthesis but are not explicitly detailed in available sources.
The molecular structure of N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-3-[4-(trifluoromethyl)phenyl]propanamide can be represented using various notations:
InChI=1S/C19H18F3NO2/c20-19(21,22)15-8-5-13(6-9-15)7-10-18(24)23-11-14-12-25-17-4-2-1-3-16(14)17/h1-6,8-9,14H,7,10-12H2,(H,23,24)
C1C(C2=CC=CC=C2O1)CNC(=O)CCC3=CC=C(C=C3)C(F)(F)F
These notations provide insight into the compound's connectivity and stereochemistry.
While specific reactions involving N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-3-[4-(trifluoromethyl)phenyl]propanamide are not extensively documented, compounds with similar structures may undergo:
These reactions are influenced by factors such as solvent choice, temperature, and presence of catalysts.
The mechanism of action for N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-3-[4-(trifluoromethyl)phenyl]propanamide would likely relate to its interaction with biological targets. Compounds with similar structures have demonstrated various mechanisms:
Data on specific targets or pathways would require empirical studies to elucidate these mechanisms further .
Key physical properties of N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-3-[4-(trifluoromethyl)phenyl]propanamide include:
Chemical properties may include:
Further analyses such as melting point determination or spectral analysis (NMR, IR) would provide additional insights into these properties.
N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-3-[4-(trifluoromethyl)phenyl]propanamide has potential applications in:
Its unique structure may also make it suitable for studies related to drug design and development processes .
CAS No.: 32694-82-9
CAS No.: 146764-58-1
CAS No.: 25134-45-6
CAS No.:
CAS No.: 2375662-42-1
CAS No.: 610764-96-0